molecular formula C8H7NO2 B6164002 1H,3H,4H-pyrano[4,3-c]pyridin-4-one CAS No. 2306276-03-7

1H,3H,4H-pyrano[4,3-c]pyridin-4-one

Cat. No.: B6164002
CAS No.: 2306276-03-7
M. Wt: 149.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H,4H-pyrano[4,3-c]pyridin-4-one is a fused bicyclic heterocycle of significant interest in medicinal chemistry as a versatile scaffold for developing novel bioactive molecules. Compounds based on the pyrano[4,3-c]pyridine core are recognized for their structural similarity to natural alkaloids and are investigated as privileged structures in drug discovery . Research on closely related analogues indicates this chemical class possesses a broad spectrum of promising biological activities. Of particular note is the documented neurotropic potential of pyrano[3,4-c]pyridine derivatives, which have shown anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies . Furthermore, the pyrano[3,4-c]pyridine structure is a key component in several known anticancer drugs and is the subject of ongoing research for designing new antitumor agents . These fused systems are often synthesized via efficient one-pot or multi-component reactions, making them accessible for library generation in hit-to-lead optimization campaigns . This product is supplied for research purposes to support investigations in these areas. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2306276-03-7

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Pyrano[2,3-b]pyridin-4-one Derivatives

Key Compounds :

  • 3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one (CAS: 884501-13-7): Molecular weight 239.23 g/mol, purity ≥98%, predicted density 1.399 g/cm³, and pKa ~9.54 .
  • 2,3-Dihydro-2,2-dimethyl-4H-pyrano[2,3-b]pyridin-4-one: Features a saturated pyran ring with dimethyl substituents, altering steric and electronic properties .

Comparison :

Property 1H,3H,4H-Pyrano[4,3-c]pyridin-4-one (Hypothetical) 3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Molecular Weight ~210–250 g/mol (estimated) 239.23 g/mol
Solubility Likely polar aprotic solvents Moderate (hydroxyl group enhances polarity)
Thermal Stability High (similar to analogs) Melting point >300°C (inferred from analogs)
Bioactivity Potential kinase inhibition Unreported, but structural analogs show promise

Pyrano[2,3-c]pyrazole Derivatives

Key Compounds :

  • Pyrano[2,3-c]pyrazol-4(2H)-one derivatives (e.g., compound 3h): Exhibit distinct ¹⁵N NMR signals (δ −62.2 ppm for pyridine-like nitrogen), indicating electronic differences versus pyridinones. Methylpyridinium iodide derivatives (e.g., compound 6) show NOE correlations between HMBC and NOESY data, highlighting conformational rigidity .

Comparison :

  • Structural Differences: Pyrazole replaces pyridinone, introducing additional nitrogen atoms. This alters hydrogen-bonding capacity and acidity.
  • Spectral Data: Pyrano-pyrazoles show downfield ¹H-NMR shifts (e.g., δ 8.82 ppm for aromatic protons) versus pyrano-pyridinones (δ 7.88–8.92 ppm) .
  • Applications: Pyrano-pyrazoles are explored as 3-hydroxyflavone analogs, suggesting antioxidant or anti-inflammatory roles, whereas pyrano-pyridinones may target enzymes like topoisomerases .

Pyrazolo[4,3-c]pyridinones

Key Compounds :

  • 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (8a): Molecular weight 399.16 g/mol, melting point >300°C, HRMS (ESI) m/z 399.15777 .

Comparison :

Property Pyrano[4,3-c]pyridin-4-one Pyrazolo[4,3-c]pyridinone (8a)
Ring System Pyran + pyridinone Pyrazole + pyridinone
Functional Groups Lactone (4-one) Carboxylic acid, fluoro-substituent
Thermal Stability High Extreme (>300°C)
Bioactivity Unreported Antibacterial (quinolone analogs)

Pyrido[1,2-a]pyrimidin-4-ones

Key Compounds :

  • 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one : Features a diazepane substituent, increasing basicity and membrane permeability .

Comparison :

  • Structural Flexibility: The pyrimidinone core allows diverse substitution (e.g., methoxy, piperazinyl), enabling tailored pharmacokinetic profiles.
  • Synthetic Routes: Microwave-assisted cyclization is common, differing from pyrano-pyridinones’ Skraup or alkylation methods .
  • Applications: These compounds are patented for kinase inhibition (e.g., JAK/STAT pathway), contrasting with pyrano-pyridinones’ unexplored therapeutic scope .

Q & A

Q. What are the standard synthetic protocols for 1H,3H,4H-pyrano[4,3-c]pyridin-4-one and its derivatives?

The compound is typically synthesized via one-pot multicomponent reactions. A common method involves reacting malononitrile, aromatic aldehydes, and heterocyclic precursors (e.g., pyrazolones or pyridones) in the presence of a base catalyst (e.g., piperidine) or acidic ionic liquids like [TMBSED][TFA]₂. Reaction conditions (50°C, ethanol recrystallization) and reagent stoichiometry are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on ¹H/¹³C NMR to identify substituent positions and ring fusion patterns. HRMS (ESI/Q-TOF) validates molecular weight and purity. For derivatives, IR spectroscopy detects functional groups (e.g., amino, carbonyl), while X-ray crystallography resolves stereochemistry in complex analogs .

Q. What preliminary biological activities have been reported for this scaffold?

Early studies highlight anticancer potential via apoptosis induction in cell lines (e.g., breast cancer MCF-7) and anti-inflammatory activity through COX-2 inhibition. Antimicrobial effects are attributed to enzyme disruption or membrane interaction .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multicomponent syntheses?

  • Catalyst screening : Protic ionic liquids (e.g., [TMBSED][TFA]₂) enhance reaction efficiency, achieving >90% yields for electron-rich/deficient aldehydes .
  • Solvent selection : Ethanol or DCM improves solubility and reduces side reactions.
  • Temperature control : Maintaining 50°C balances reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (95% ethanol) isolates pure products .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. amino groups at position 3). Bromo derivatives show enhanced antimicrobial activity due to electrophilic reactivity, while amino groups improve solubility and target binding .
  • Dose-response assays : Validate potency discrepancies (e.g., EC₅₀ variations in antiallergic assays) using standardized protocols .
  • Mechanistic profiling : Use kinase inhibition assays or molecular docking to identify off-target interactions that may explain divergent results .

Q. What strategies enable functionalization of the pyrano-pyridinone core for tailored applications?

  • Halogenation : Dehydrogenation followed by bromination/chlorination introduces halogens at position 7, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amination : Nucleophilic substitution with piperidine/morpholine replaces methylthio groups, enhancing pharmacokinetic properties .
  • Hybridization : Fuse with benzothiopyrano moieties to improve bioavailability and target selectivity .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses using exact catalyst batches (e.g., [TMBSED][TFA]₂) and anhydrous solvents to minimize variability .
  • Toxic byproduct management : Handle methylthiol releases (from methylthio precursors) in fume hoods with scrubbers .
  • Biological assay design : Use rat passive cutaneous anaphylaxis (PCA) models for antiallergic activity screening, prioritizing iv/ip administration over oral routes due to poor bioavailability in some analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.